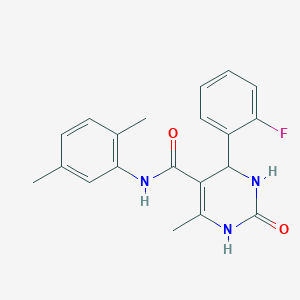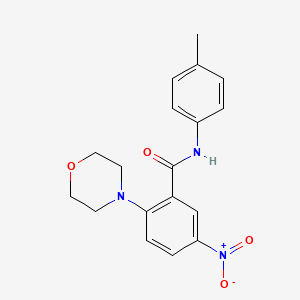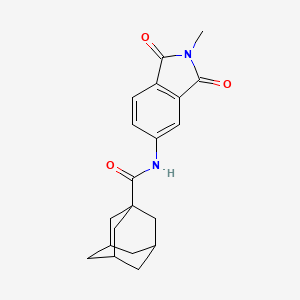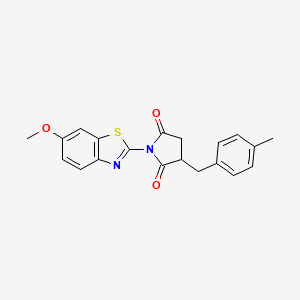
N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Vue d'ensemble
Description
The compound belongs to the class of pyrimidine derivatives, a significant category in medicinal chemistry due to their wide range of biological activities. Pyrimidine, a heterocyclic aromatic organic compound, is similar to pyridine and benzene but with two nitrogen atoms at positions 1 and 3 in the six-membered ring. Compounds containing the pyrimidine ring structure have been found to possess a variety of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep chemical reactions, starting from simple precursors to obtain the desired complex structure. While the specific synthesis steps for the compound are not detailed in the available literature, related research provides insights into common methodologies. For example, the synthesis of similar compounds typically involves condensation reactions, cyclization, and functional group transformations (Ju Liu et al., 2016). These processes are crucial for introducing various substituents into the pyrimidine core, affecting the compound's physical and chemical properties.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives plays a significant role in their biological activity. The presence of substituents like fluorophenyl and dimethylphenyl groups can influence the compound's binding affinity to biological targets. Crystal structure determination and computational studies, such as density functional theory (DFT), are commonly used to understand the electronic structure and molecular geometry (E. Komissarova et al., 2020). These analyses reveal how substituents' positioning and electronic effects impact the overall molecular structure and reactivity.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and hydrogen bond formation. These reactions are fundamental for further modifying the compound or for its interactions with biological molecules. The reactivity of such compounds is often influenced by the electronic nature of the substituents and the pyrimidine ring's inherent reactivity (Jorge Trilleras et al., 2009).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. The introduction of fluorophenyl groups, for example, can enhance the compound's lipophilicity, potentially improving its pharmacokinetic properties. Studies on related compounds highlight the importance of these properties in determining a compound's suitability for further development as a therapeutic agent (R. Jayarajan et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are crucial for the compound's biological activity and stability. The pyrimidine core's nitrogen atoms, for instance, can act as hydrogen bond donors or acceptors, influencing the compound's interaction with biological targets. Additionally, the stability of the compound under physiological conditions is a key factor in its development as a potential drug (A. Wilk et al., 2000).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-11-8-9-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBOMKNVGLYFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxyphenyl)-3-{[2-(3-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4023084.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4023086.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4023092.png)

![5,5'-[(4-fluorophenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023098.png)

![N-(3-chloro-4-fluorophenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4023111.png)
![1-(3,4-dimethylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4023118.png)





